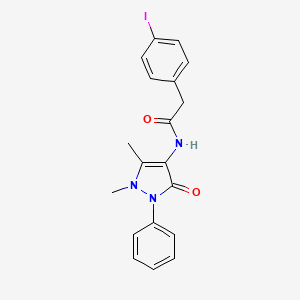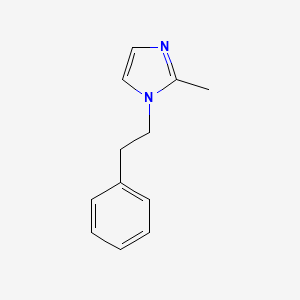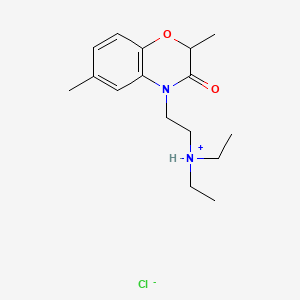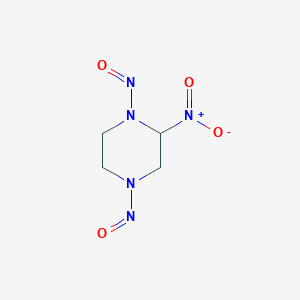
2-Nitro-1,4-dinitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-1,4-dinitrosopiperazine is a chemical compound with the molecular formula C4H8N4O4 It is a derivative of piperazine, a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 2-Nitro-1,4-dinitrosopiperazine typically involves the nitration of piperazine derivatives. One common method includes the reaction of piperazine with nitric acid under controlled conditions to introduce nitro groups at specific positions on the ring. The reaction conditions, such as temperature, concentration of nitric acid, and reaction time, are carefully optimized to achieve the desired product. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
2-Nitro-1,4-dinitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. .
Scientific Research Applications
2-Nitro-1,4-dinitrosopiperazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its ability to induce nasopharyngeal carcinoma in experimental models
Mechanism of Action
The mechanism of action of 2-Nitro-1,4-dinitrosopiperazine involves its interaction with specific molecular targets and pathways. It has been shown to induce the expression of heat shock protein 70 (HSP70) and mucin 5B, which are involved in nasopharyngeal tumorigenesis. The compound’s ability to induce these proteins suggests its role in cellular stress responses and tumor development .
Comparison with Similar Compounds
2-Nitro-1,4-dinitrosopiperazine can be compared with other nitro and nitroso derivatives of piperazine, such as:
1,4-Dinitrosopiperazine: Similar in structure but lacks the nitro group.
N-Nitrosopiperazine: Contains only one nitroso group.
2,3-Dimethyl-1,4-dinitrosopiperazine: A methylated derivative with different chemical properties. The uniqueness of this compound lies in its specific nitro and nitroso substitutions, which confer distinct chemical reactivity and biological activity
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in scientific research.
Properties
CAS No. |
40317-19-9 |
|---|---|
Molecular Formula |
C4H7N5O4 |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2-nitro-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C4H7N5O4/c10-5-7-1-2-8(6-11)4(3-7)9(12)13/h4H,1-3H2 |
InChI Key |
CWYYXFJVWOEICO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1N=O)[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
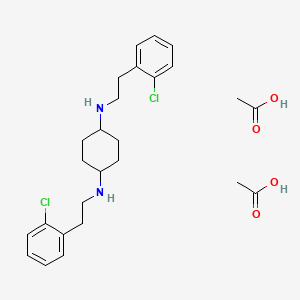
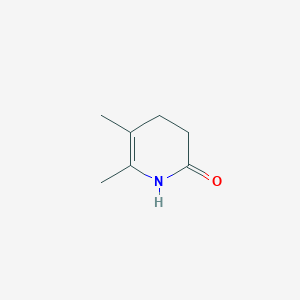

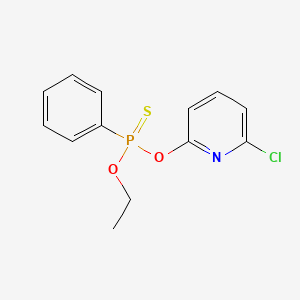

![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)

